- Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phase, Huaxue Shiji, 2017, 39(3), 235-240
Cas no 91-73-6 (N,N-Dibenzylaniline)
N,N-Dibenzylaniline structure
Product Name:N,N-Dibenzylaniline
CAS番号:91-73-6
MF:C20H19N
メガワット:273.371565103531
MDL:MFCD00022015
CID:81765
PubChem ID:87566882
Update Time:2025-10-19
N,N-Dibenzylaniline 化学的及び物理的性質
名前と識別子
-
- N,N-Dibenzylaniline
- Dibenzylaniline
- N-Phenyldibenzylamine
- Aniline, N,N-dibenzyl-
- Dibenzylamine, N-phenyl-
- Benzenamine, N,N-bis(phenylmethyl)-
- Dibenzylaniline, N,N-bis(phenylmethyl)-
- ISGXOWLMGOPVPB-UHFFFAOYSA-N
- Dibenzylanilin
- NSC6243
- bisbenzylphenylamine
- Aniline, dibenzyl-
- Aniline,N-dibenzyl-
- N,N-dibenzyl-aniline
- N,N-dibenzylbenzenamine
- Maybridge1_002598
- Opre
- Dibenzylamine, N-phenyl- (6CI, 7CI, 8CI)
- NSC 6243
- N,N-Dibenzylaniline , 99%
- MFCD00022015
- EINECS 202-093-5
- HMS548O02
- N-Phenyl-N-(phenylmethyl)benzenemethanamine
- Benzenamine,N-bis(phenylmethyl)-
- Benzenemethanamine, N-phenyl-N-(phenylmethyl)-
- DTXSID5059030
- D0154
- CDS1_000310
- Oprea1_063741
- AI3-00848
- 6GF9B456WW
- NSC-6243
- Dibenzylaniline,N-bis(phenylmethyl)-
- Aniline, N,N-bis(benzyl)-
- CS-0156317
- SCHEMBL43183
- N,N-Dibenzyl-N-phenylamine #
- NS00039407
- DivK1c_001350
- AKOS005444232
- D97707
- STK368412
- AS-57150
- UNII-6GF9B456WW
- DTXCID9048722
- 91-73-6
-
- MDL: MFCD00022015
- インチ: 1S/C20H19N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15H,16-17H2
- InChIKey: ISGXOWLMGOPVPB-UHFFFAOYSA-N
- ほほえんだ: C1C=CC(N(CC2C=CC=CC=2)CC2C=CC=CC=2)=CC=1
計算された属性
- せいみつぶんしりょう: 273.15200
- どういたいしつりょう: 273.15175
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 3.2
じっけんとくせい
- 色と性状: 針状または柱状結晶
- 密度みつど: 1.0444
- ゆうかいてん: 68.0 to 71.0 deg-C
- ふってん: 180°C/1mmHg(lit.)
- フラッシュポイント: 174 °C
- 屈折率: 1.7500 (estimate)
- PSA: 3.24000
- LogP: 4.89340
- ようかいせい: エチルエーテル/ベンゼン/熱エタノール及び熱酢酸に可溶である。水に溶けない
N,N-Dibenzylaniline セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
- TSCA:Yes
- リスク用語:R36/37/38
N,N-Dibenzylaniline 税関データ
- 税関コード:2921420090
- 税関データ:
中国税関コード:
2921420090概要:
2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
N,N-Dibenzylaniline 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019140931-1000g |
N,N-Dibenzylaniline |
91-73-6 | 95% | 1000g |
$426.19 | 2023-08-31 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32091-25g |
N,N-Dibenzylaniline, 99% |
91-73-6 | 99% | 25g |
¥1223.00 | 2022-12-30 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32091-100g |
N,N-Dibenzylaniline, 99% |
91-73-6 | 99% | 100g |
¥1719.00 | 2022-12-30 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N43360-500g |
N,N-Dibenzylaniline |
91-73-6 | 500g |
¥1882.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N43360-25g |
N,N-Dibenzylaniline |
91-73-6 | 25g |
¥212.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N43360-100g |
N,N-Dibenzylaniline |
91-73-6 | 100g |
¥572.0 | 2021-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N858493-100g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 100g |
612.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0154-25g |
N,N-Dibenzylaniline |
91-73-6 | 99.0%(GC) | 25g |
¥220.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0154-500g |
N,N-Dibenzylaniline |
91-73-6 | 99.0%(GC) | 500g |
¥1855.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NZ845-25g |
N,N-Dibenzylaniline |
91-73-6 | 98% | 25g |
¥183.0 | 2022-06-10 |
N,N-Dibenzylaniline 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 3.5 h, 70 - 75 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Catalysts: Copper oxide (CuO) (modified montmorillonite-KSF) ; 0.5 h, rt
リファレンス
- An expeditious N,N-dibenzylation of anilines under ultrasonic irradiation conditions using low loading Cu(II)-clay heterogeneous catalyst, Tetrahedron Letters, 2015, 56(1), 136-141
合成方法 3
合成方法 4
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate , Sodium dodecyl sulfate Solvents: Water ; 5 min, 80 °C
1.2 1.5 h, 80 °C; cooled
1.2 1.5 h, 80 °C; cooled
リファレンス
- Aqueous-mediated N-alkylation of amines, European Journal of Organic Chemistry, 2007, (8), 1369-1377
合成方法 5
合成方法 6
合成方法 7
はんのうじょうけん
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: 1,4-Dioxane ; 25 °C; 10 - 90 min, 100 °C
リファレンス
- Transition metal-free amination of aryl halides-A simple and reliable method for the efficient and high-yielding synthesis of N-arylated amines, Tetrahedron, 2009, 65(6), 1180-1187
合成方法 8
はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Silver triflate , Palladium, bis[μ-[1-[2,6-bis(1-methylethyl)phenyl]-2-(diphenylphosphino-κP)-1H-i… Solvents: Toluene ; overnight, 100 °C
リファレンス
- Effect of Precatalyst Oxidation State in C-N Cross-Couplings with 2-Phosphinoimidazole-Derived Bimetallic Pd(I) and Pd(II) Complexes, Organometallics, 2021, 40(16), 2763-2767
合成方法 9
はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Catalysts: (2,4,6-Trimethylphenyl)copper , 2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ; rt
リファレンス
- Mesitylcopper(I), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-5
合成方法 10
はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide , 2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ; 15 min, rt
1.2 Solvents: 1,4-Dioxane ; rt; 4 h, rt
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 30 min, rt
1.7 Reagents: Sodium thiosulfate Solvents: Water
1.2 Solvents: 1,4-Dioxane ; rt; 4 h, rt
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran , Water ; 30 min, rt
1.7 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
- Copper-catalyzed electrophilic amination of arylsilanes with hydroxylamines, Organic Letters, 2013, 15(1), 172-175
合成方法 11
合成方法 12
はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Benzoic acid , Dichlorobis(methyldiphenylphosphine)palladium Solvents: Toluene ; 3 h, rt
1.2 rt → 100 °C; 18 h, 100 °C
1.2 rt → 100 °C; 18 h, 100 °C
リファレンス
- Pd-Catalyzed Synthesis of Aryl Amines via Oxidative Aromatization of Cyclic Ketones and Amines with Molecular Oxygen, Organic Letters, 2012, 14(21), 5606-5609
合成方法 13
はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran
リファレンス
- Electrophilic amination of carbanions, enolates, and their surrogates, Organic Reactions (Hoboken, 2008, 72, 1-366
合成方法 14
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ; 20 h, 130 °C; 4 h, 130 °C
リファレンス
- Transition-Metal-Free Electrophilic Amination of Arylboroxines, Organic Letters, 2012, 14(16), 4230-4233
合成方法 15
はんのうじょうけん
1.1 Reagents: (T-4)-(N,N-Diethylethanamine)trihydroboron ; 0 °C; 24 h, 70 °C
リファレンス
- Chemoselective synthesis of tertiary and secondary amines by reductive amination of aldehydes, Tetrahedron Letters, 2023, 127,
合成方法 16
はんのうじょうけん
1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran
リファレンス
- Mech. Studies of a Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents by O-Benzoyl N,N-Dialkylhydroxylamines; Dev. of a 3-Exo-Dig Cycl. for the Prepare of Vinylidene Cyclopropanes; Total Synth. of (+)-Polyanthellin A, 2009, , ,
合成方法 17
合成方法 18
はんのうじょうけん
1.1 Reagents: 2,6-Lutidine , Triethoxysilane Catalysts: Tetraphenylporphyrin , Iron iodide (FeI2) , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Acetonitrile ; 24 h, 65 °C
1.2 Reagents: Water
1.2 Reagents: Water
リファレンス
- Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanism, Nature Communications, 2022, 13(1),
合成方法 19
合成方法 20
はんのうじょうけん
1.1 Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ; 10 min, rt
1.2 1 h, rt
1.3 Solvents: Water ; rt
1.2 1 h, rt
1.3 Solvents: Water ; rt
リファレンス
- Copper-Catalyzed Electrophilic Amination of Organoaluminum Nucleophiles with O-Benzoyl Hydroxylamines, Journal of Organic Chemistry, 2015, 80(12), 6323-6328
合成方法 21
はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Chloro[2-(diphenylphosphino-κP)benzenesulfonato-κO][(1,2,3,4,5,6-η)-1-methyl-4-(… Solvents: Toluene ; 24 h, 150 °C
リファレンス
- Ruthenium-catalyzed chemoselective alkylation of nitroarenes with alkanols, Organic Chemistry Frontiers, 2021, 8(23), 6710-6719
合成方法 22
はんのうじょうけん
1.1 Reagents: Silver tetrafluoroborate Catalysts: [1-Butyl-1,3-dihydro-3-(2-hydroxy-2-methylpropyl)-2H-imidazol-2-ylidene]dichloro… Solvents: Acetonitrile ; 15 min, rt
1.2 Solvents: Toluene ; 15 h, 110 °C; cooled
1.2 Solvents: Toluene ; 15 h, 110 °C; cooled
リファレンス
- A highly active bifunctional iridium complex with an alcohol/alkoxide-tethered N-heterocyclic carbene for alkylation of amines with alcohols, Chemistry - A European Journal, 2012, 18(45), 14510-14519
合成方法 23
はんのうじょうけん
1.1 Reagents: Phenylsilane Catalysts: Ruthenium (embedded on ordered mesoporous carbon) Solvents: Methanol ; 16 h, 40 °C
リファレンス
- Ruthenium nanoparticle catalyzed selective reductive amination of imine with aldehyde to access tertiary amines, Chemical Communications (Cambridge, 2018, 54(66), 9214-9217
合成方法 24
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: (SP-4-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ; 24 h, 80 °C
リファレンス
- Palladium-Catalyzed Amination of Aryl Sulfoxides, Organic Letters, 2018, 20(4), 1134-1137
合成方法 25
合成方法 26
はんのうじょうけん
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 14 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C
リファレンス
- Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions, Synlett, 2017, 28(20), 2891-2895
合成方法 27
合成方法 28
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Iron, di-μ-carbonyldecacarbonyltri-, triangulo Solvents: Toluene ; 24 h, 50 bar, 65 °C; 65 °C → 5 °C
リファレンス
- An Easy and General Iron-Catalyzed Reductive Amination of Aldehydes and Ketones with Anilines, Chemistry - An Asian Journal, 2011, 6(9), 2240-2245
合成方法 29
はんのうじょうけん
1.1 Reagents: Manganese Catalysts: Nickel iodide (NiI2) Solvents: N-Methyl-2-pyrrolidone ; 24 h, 120 °C
リファレンス
- Manganese-mediated reductive N,N-dialkylation of nitroarenes: a dramatic NiI2 effect, Organic Chemistry Frontiers, 2022, 9(18), 4875-4881
合成方法 30
はんのうじょうけん
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Dichloromethane ; 36 h, 40 °C
リファレンス
- Oxidation-Reduction Condensation of Diazaphosphites for Carbon-Heteroatom Bond Formation Based on Mitsunobu Mechanism, Organic Letters, 2017, 19(3), 544-547
合成方法 31
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Water ; 12 h, reflux
リファレンス
- Synthesis and evaluation of p-N,N-dialkyl substituted chalcones as anti-cancer agents, Medicinal Chemistry Research, 2013, 22(10), 4610-4614
合成方法 32
合成方法 33
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Ethanol , Water ; 3.5 h, 70 - 75 °C
リファレンス
- Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phase, Huaxue Shiji, 2017, 39(3), 235-240
合成方法 34
はんのうじょうけん
1.1 Catalysts: 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-[3-(triethoxysilyl)propyl]-, … (supported on silica coated iron oxide nanoparticles) Solvents: Ethanol ; 360 min, 60 °C
リファレンス
- N-Benzylation of primary amines using magnetic Fe3O4 nanoparticles functionalized with hexamethylenetetramine as an efficient and recyclable heterogeneous catalyst, Journal of Molecular Structure, 2020, 1219,
合成方法 35
合成方法 36
はんのうじょうけん
1.1 Reagents: 2596252-88-7 Solvents: Dimethylformamide ; 36 h, rt
リファレンス
- A Bottleable Imidazole-Based Radical as a Single Electron Transfer Reagent, Journal of Organic Chemistry, 2021, 86(1), 1246-1252
合成方法 37
合成方法 38
はんのうじょうけん
1.1 Reagents: Water Catalysts: Tris(pentafluorophenyl)borane Solvents: Chloroform ; rt → 80 °C; 24 h, 80 °C
リファレンス
- B(C6F5)3-Catalyzed Regioselective Deuteration of Electron-Rich Aromatic and Heteroaromatic Compounds, Organic Letters, 2017, 19(21), 5768-5771
合成方法 39
合成方法 40
はんのうじょうけん
1.1 Catalysts: [μ-[(1,2-η:3,4-η)-benzene]]bis(1,1,1-trifluoromethanesulfonato-κO)dicopper Solvents: Tetrahydrofuran
リファレンス
- Catalytic electrophilic amination reactions, 2007, , 68(6),
合成方法 41
はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran ; 1 h, rt
リファレンス
- Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons, Journal of Organic Chemistry, 2006, 71(1), 219-224
合成方法 42
はんのうじょうけん
1.1 Reagents: Phenylsilane Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ; 16 h, 80 °C
リファレンス
- Selective ruthenium-catalyzed double reductive aminations using hydrosilane to access tertiary amines and piperidine derivatives, Tetrahedron Letters, 2018, 59(38), 3467-3472
合成方法 43
はんのうじょうけん
1.1 Reagents: Hantzsch ester ; 48 h, 150 °C
リファレンス
- Solvent- and catalyst-free direct reductive amination of aldehydes and ketones with Hantzsch ester: synthesis of secondary and tertiary amines, Tetrahedron, 2013, 69(24), 4938-4943
合成方法 44
はんのうじょうけん
1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran
リファレンス
- Electrophilic amination of carbanions, enolates, and their surrogates, Organic Reactions (Hoboken, 2008, 72, 1-366
合成方法 45
はんのうじょうけん
1.1 Catalysts: Cupric chloride Solvents: Tetrahydrofuran ; rt; 15 min, rt
1.2 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Ammonium hydroxide , Ammonium chloride Solvents: Diethyl ether , Water ; rt
リファレンス
- Mechanistic Studies of the Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents and Development of a Zinc-Free Protocol, Organic Letters, 2007, 9(8), 1521-1524
合成方法 46
はんのうじょうけん
1.1 Reagents: Tin, dibutylchloro(hexamethyl phosphoric triamide-κO)hydro-, (TB-5-12)- Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Methanol
1.2 -
1.3 Reagents: Methanol
リファレンス
- Highly Coordinated Tin Hydrides: A Novel Synthesis of Tertiary Amines via Hydrostannation of Imines, Journal of Organic Chemistry, 1995, 60(9), 2677-82
合成方法 47
はんのうじょうけん
1.1 Reagents: Phenylsilane , Oxygen Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Acetonitrile ; 16 h, 80 °C
リファレンス
- "One pot" synthesis of tertiary amines: Ru(II) catalyzed direct reductive N-benzylation of imines with benzyl bromide derivatives, Tetrahedron Letters, 2017, 58(2), 137-141
合成方法 48
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Borate(1-), tetraphenyl-, silver(1+) (1:1) , 2012607-37-1 Solvents: 1,4-Dioxane ; 25 h, 100 °C
リファレンス
- A Bis(silylene)-Substituted ortho-Carborane as a Superior Ligand in the Nickel-Catalyzed Amination of Arenes, Angewandte Chemie, 2016, 55(41), 12868-12872
合成方法 49
はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Nickelate(1-), [N2,N6-bis[2,6-bis(1-methylethyl)phenyl]-2,6-pyridinedicarboxamid… Solvents: Dimethyl sulfoxide ; 3 h, 110 °C
リファレンス
- C-N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst, Catalysis Letters, 2020, 150(6), 1669-1678
合成方法 50
はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: Tetrahydrofuran ; 15 min, rt
1.2 Solvents: Tetrahydrofuran ; rt; 4 h, rt
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; rt; 4 h, rt
1.3 Reagents: Water
リファレンス
- Copper-Catalyzed Amination of Arylboronates with N,N-Dialkylhydroxylamines, Angewandte Chemie, 2012, 51(15), 3642-3645
合成方法 51
合成方法 52
はんのうじょうけん
1.1 Catalysts: Nickel chloride hexahydrate , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1 h, rt
リファレンス
- Reaction of Nitrogen-Radicals with Organometallics Under Ni-Catalysis: N-Arylations and Amino-Functionalization Cascades, Angewandte Chemie, 2019, 58(15), 5003-5007
合成方法 53
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Pentafluoroiodobenzene Catalysts: 2,4,6-Tris(diphenylamino)-5-fluoro-1,3-benzenedicarbonitrile Solvents: Dichloromethane ; 24 h, rt
リファレンス
- Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation, Chemical Science, 2021, 12(5), 1915-1923
合成方法 54
合成方法 55
はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
リファレンス
- Discriminating non-ylidic carbon-sulfur bond cleavages of sulfonium ylides for alkylation and arylation reactions, Chinese Chemical Letters, 2022, 33(1), 288-292
合成方法 56
はんのうじょうけん
1.1 Reagents: Oxygen , Pinacolborane Catalysts: 1-Butyl-3-methylimidazolium tetrachloroferrate Solvents: Water ; 2 h, rt
リファレンス
- Recyclable Metallic Imidazolium-Based Ionic Liquid-Catalyzed Selective Mono- and Double-Hydroboration in Water, ACS Sustainable Chemistry & Engineering, 2022, 10(41), 13742-13749
合成方法 57
はんのうじょうけん
1.1 Reagents: Diphenylsilane Catalysts: Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ; 4 h, 80 °C
リファレンス
- Manganese-catalyzed deoxygenation of secondary and tertiary amides under mild conditions, Journal of Catalysis, 2023, 423, 19-25
合成方法 58
はんのうじょうけん
1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Toluene ; 16 h, 100 °C
リファレンス
- Cobalt carbonyl-based catalyst for hydrosilylation of carboxamides, Advanced Synthesis & Catalysis, 2013, 355(17), 3358-3362
合成方法 59
合成方法 60
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 3 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ; -78 °C → rt; 1 h, rt
1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene , Water ; 24 h, 80 °C
1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ; -78 °C → rt; 1 h, rt
1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene , Water ; 24 h, 80 °C
リファレンス
- Aza-Matteson Reactions via Controlled Mono- and Double-Methylene Insertions into Nitrogen-Boron Bonds, Journal of the American Chemical Society, 2021, 143(36), 14422-14427
合成方法 61
はんのうじょうけん
1.1 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 6 h, rt
リファレンス
- Catalyst-free photodecarbonylation of ortho-amino benzaldehydes, Green Chemistry, 2020, 22(11), 3421-3426
N,N-Dibenzylaniline Raw materials
- cyclohex-2-en-1-one
- Phenylboronic acid
- Diphenylzinc
- N-benzyl-N-phenylbenzamide
- N-(2,4-Dinitrophenoxy)-N-(phenylmethyl)benzenemethanamine
- Benzenemethanamine, N-2-cyclohexen-1-yl-N-(phenylmethyl)-
- Sulfonium, [2-ethoxy-1-(ethoxycarbonyl)-2-oxoethyl](4-nitrophenyl)(phenylmethyl)-, inner salt
- 1,3,2-Diazaphospholidine, 1,3-diphenyl-2-(phenylmethoxy)-
- Boroxin,2,4,6-triphenyl-
- Benzenemethanamine, N-(4-iodophenyl)-N-(phenylmethyl)-
-
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 2-(Dimethylphenylsilyl)benzyl alcohol
- Diphenyl sulfoxide
- Benzyl alcohol
- 1,3,2-Dioxaborolan-2-amine, 4,4,5,5-tetramethyl-N-phenyl-N-(phenylmethyl)-
- N,1-diphenylmethanimine
- N-Benzylaniline
- Dibenzylamine
N,N-Dibenzylaniline Preparation Products
N,N-Dibenzylaniline サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:91-73-6)N,N-DIBENZYLANILINE
注文番号:sfd3701
在庫ステータス:in Stock
はかる:200KG
清らかである:99%
最終更新された価格情報:Friday, 19 July 2024 14:33
価格 ($):discuss personally
Email:sales2@senfeida.com
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:91-73-6)
注文番号:SFD1994
在庫ステータス:
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:03
価格 ($):
Email:sales1@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:91-73-6)N,N-二苄基苯胺
注文番号:LE24969034
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:48
価格 ($):discuss personally
Email:18501500038@163.com
N,N-Dibenzylaniline 関連文献
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
91-73-6 (N,N-Dibenzylaniline) 関連製品
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